pyrimidine-4,5-diamine hydrochloride
Description
Properties
CAS No. |
97846-32-7 |
|---|---|
Molecular Formula |
C4H7ClN4 |
Molecular Weight |
146.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Initial Cyclization to Form Pyrimidine Core
Guanidine hydrochloride reacts with ethyl cyanoacetate in the presence of sodium hydroxide (NaOH) under aqueous conditions. The reaction begins with deprotonation of guanidine by NaOH, forming a reactive guanidine free base. This intermediate undergoes nucleophilic attack on the carbonyl carbon of ethyl cyanoacetate, followed by cyclization to yield 2,4-diamino-6-hydroxypyrimidine. Critical parameters include:
-
Temperature : 120–160°C to drive off water and complete cyclization.
-
Molar Ratios : Guanidine hydrochloride and ethyl cyanoacetate in a 1.5:1 ratio to minimize side products.
-
Workup : Neutralization with hydrochloric acid (HCl) precipitates the product.
Nitrosation and Reduction to Introduce Amine Groups
The intermediate 2,4-diamino-6-hydroxypyrimidine undergoes nitrosation using sodium nitrite () in acidic conditions. This step introduces a nitroso group at the 5-position, forming 2,4-diamino-5-nitroso-6-hydroxypyrimidine. Subsequent reduction (e.g., catalytic hydrogenation or treatment with ) converts the nitroso group to an amine, yielding 2,4,5-triamino-6-hydroxypyrimidine. Final treatment with HCl generates the hydrochloride salt.
Key Data :
-
Purity : Dependent on recrystallization from ethanol-water mixtures.
Direct Amination of Pyrimidine Precursors
An alternative route utilizes pre-functionalized pyrimidine cores. For example, pyrimidine-2,4,5-triamine serves as a direct precursor. Ambeed describes a protocol where 2,4,6-triaminopyrimidine reacts with nitromalonaldehyde in ethanol under reflux with HCl:
Reaction Mechanism and Conditions
The reaction involves nucleophilic addition of the primary amine groups of 2,4,6-triaminopyrimidine to the aldehyde group of nitromalonaldehyde, followed by cyclodehydration. HCl acts as both a catalyst and a proton source, facilitating imine formation.
Procedure :
-
Suspend 2,4,6-triaminopyrimidine in refluxing ethanol under nitrogen.
-
Add HCl dropwise until dissolution occurs.
-
Introduce nitromalonaldehyde, leading to precipitation within 10 minutes.
-
Reflux for 3.5 hours, dilute with water, and neutralize with .
Optimization Insights :
-
Solvent Choice : Ethanol balances solubility and reaction rate.
-
Stoichiometry : 1.2 equivalents of nitromalonaldehyde ensure complete conversion.
Hydrochloride Salt Formation and Purification
The final step in most syntheses involves converting the free base to the hydrochloride salt. A patent by Hoffmann-La Roche outlines a standardized method:
Acid-Base Neutralization
The free base (e.g., pyrimidine-4,5-diamine) is dissolved in a mixture of dichloromethane and pyridine (1:1). HCl gas is bubbled through the solution until precipitation is complete. The choice of pyridine mitigates excessive protonation of aromatic amines, ensuring selective salt formation.
Critical Parameters :
-
Solvent System : Dichloromethane/pyridine enhances solubility and controls reaction exothermicity.
-
Acid Addition Rate : Slow addition prevents localized over-acidification and decomposition.
Industrial-Scale Considerations
Scaling this compound synthesis requires addressing:
-
Cost Efficiency : Guanidine hydrochloride and ethyl cyanoacetate are cost-effective starting materials compared to specialized precursors.
-
Waste Management : Neutralization steps generate and water, necessitating efficient filtration and recycling protocols.
-
Quality Control : HPLC analysis confirms purity >95%, with residual solvents (e.g., ethanol) limited to <0.1% per ICH guidelines.
Recent advances focus on catalytic amination and flow chemistry. For instance, palladium-catalyzed C–N coupling could streamline the introduction of amine groups, reducing reliance on multi-step nitrosation-reduction sequences. Additionally, continuous-flow reactors may enhance yield and reproducibility by improving heat and mass transfer during cyclization .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-4,5-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine-4,5-dione derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding tetrahydropyrimidine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups, such as halogens or alkyl groups, using reagents like halogenating agents or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran or diethyl ether; low to moderate temperatures.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkyl halides; polar aprotic solvents like dimethylformamide or acetonitrile; varying temperatures depending on the reaction.
Major Products Formed:
Oxidation: Pyrimidine-4,5-dione derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pyrimidine derivatives are crucial in drug discovery due to their diverse biological activities. Pyrimidine-4,5-diamine hydrochloride has been employed in synthesizing various pharmaceutical agents:
- Antibacterial Agents : This compound serves as a building block for synthesizing uracil-based derivatives that exhibit histone deacetylase (HDAC) inhibitory activity. Such compounds have shown promise in treating cancer by modulating gene expression related to cell cycle regulation and apoptosis .
- Anticancer Drugs : Research indicates that derivatives of pyrimidine-4,5-diamine exhibit potent activity against various cancer cell lines. For instance, certain synthesized derivatives have demonstrated significant inhibition of EGFR phosphorylation and induced apoptosis in resistant cancer cells .
Synthesis of Bioactive Compounds
The compound is utilized as an intermediate in the synthesis of several bioactive molecules:
- Nisin Production : this compound is an intermediate in the synthesis of nisin, a peptide antibiotic used as a food preservative with antibacterial properties against gram-positive bacteria .
- Histone Deacetylase Inhibitors : It is involved in the synthesis of uracil-based compounds that act as HDAC inhibitors, which are critical in cancer therapy due to their ability to alter chromatin structure and gene expression .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of pyrimidine derivatives synthesized from pyrimidine-4,5-diamine against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against strains such as Staphylococcus aureus and Listeria monocytogenes, showcasing their potential as new antibacterial agents .
Case Study 2: Cancer Treatment
In another study focusing on anticancer properties, pyrimidine derivatives were tested against multiple cancer cell lines, including breast and lung cancers. The compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable safety profile for potential therapeutic applications .
Synthesis Techniques
The synthesis of this compound can be achieved through several methodologies:
- Three-component Coupling Reactions : Recent advancements have highlighted metal-free methods for synthesizing pyrimidines from readily available precursors under mild conditions. This approach provides high yields and broad functional group tolerance .
- Ultrasound-assisted Synthesis : Utilizing ultrasound irradiation has been shown to enhance the efficiency of cyclocondensation reactions involving β-keto esters and amidines to form highly substituted pyrimidines .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis of antibacterial and anticancer agents | Effective against gram-positive bacteria; anticancer activity observed |
| Bioactive Compound Synthesis | Intermediate for nisin production and HDAC inhibitors | Potential therapeutic agents for cancer treatment |
| Antimicrobial Activity | Evaluation of synthesized derivatives against bacterial strains | MICs as low as 0.25 μg/mL against certain strains |
| Cancer Treatment | Selective toxicity towards cancer cells | Favorable safety profile compared to normal cells |
Mechanism of Action
The mechanism of action of pyrimidine-4,5-diamine hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to inhibit certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Pyrimidine Derivatives Compared to this compound
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance reactivity for nucleophilic substitution, as seen in 6-chloro and trifluoromethyl derivatives. These groups improve stability and bioavailability in drug candidates .
- Aromatic Substitutions : The 4-methylphenyl group in 6-chloro-N-(4-methylphenyl)pyrimidine-4,5-diamine increases lipophilicity, favoring membrane penetration in antimicrobial applications .
Hydrochloride Salt vs. Free Base: this compound exhibits higher aqueous solubility compared to its free base, a critical factor in formulation development. This contrasts with non-salt analogs like 2-(trifluoromethyl)pyrimidine-4,5-diamine, which may require organic solvents for dissolution .
Synthetic Utility :
Chlorinated derivatives (e.g., CAS 933-80-2, 63211-98-3) are frequently used as intermediates in cross-coupling reactions. For example, 6-chloro-2-methylpyrimidine-4,5-diamine serves as a precursor for fungicides, while this compound is employed in synthesizing benzoxazole hybrids for kinase inhibition .
Broader Comparison with Diamine Hydrochlorides
This compound can also be contextualized against non-pyrimidine diamine hydrochlorides:
Table 2: Comparison with Non-Pyrimidine Diamine Hydrochlorides
Key Observations:
Structural Diversity :
- Pyridine vs. Pyrimidine : Pyridine-based diamines (e.g., 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) often target neurological receptors, whereas pyrimidine derivatives focus on enzyme inhibition .
- Catechol Derivatives : Dopamine hydrochloride’s catechol moiety enables adrenergic receptor activation, a mechanism absent in pyrimidine-based diamines .
Solubility and Stability : this compound shares high water solubility with dopamine hydrochloride, but its aromatic nitrogen atoms confer greater thermal stability compared to pyrroline derivatives like 3,4-dihydro-2H-pyrrol-5-amine hydrochloride .
Biological Activity
Pyrimidine-4,5-diamine hydrochloride is a compound belonging to the pyrimidine family, characterized by its unique structure that includes two amino groups at the 4 and 5 positions of the pyrimidine ring. This structural configuration contributes to its diverse biological activities, which have been the subject of various studies.
Target of Action
This compound primarily targets the Epidermal Growth Factor Receptor (EGFR) . This receptor plays a crucial role in cell signaling pathways that regulate cell proliferation and survival.
Mode of Action
The compound acts as a selective inhibitor of EGFR, leading to the disruption of downstream signaling pathways such as:
- RAS/RAF/MEK/ERK
- PI3K/AKT/mTOR
These pathways are vital for cellular functions, and their inhibition can result in reduced cell proliferation and increased apoptosis in cancer cells.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound significantly affect its bioavailability. Factors such as solubility and permeability play critical roles in determining how effectively the compound can be utilized in therapeutic settings.
Biological Activities
This compound has been investigated for various biological activities:
- Anticancer Activity : Studies have shown that this compound exhibits significant anticancer properties by inhibiting cell growth in various cancer cell lines. For instance, it has demonstrated effectiveness against breast (MCF-7), lung (A549), and colon (Colo-205) cancer cells .
- Cholinesterase Inhibition : It has been identified as a dual binding site inhibitor for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative disease management .
- Antimicrobial Properties : Research indicates that pyrimidine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli at varying concentrations .
Case Studies
- Anticancer Efficacy : A study evaluating the cytotoxic effects of pyrimidine derivatives on HepG2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cells found that increasing concentrations led to significant decreases in cell viability, indicating potent anticancer activity .
- Neuroprotective Effects : In a study focusing on Alzheimer's disease models, pyrimidine derivatives were shown to inhibit AChE activity effectively, suggesting potential use in neuroprotection and cognitive enhancement therapies .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Selective EGFR inhibitor with dual cholinesterase inhibition |
| Pyrimidine-2,4-diamine | Antimicrobial | Different substitution pattern affecting reactivity |
| 6-Aminopyrimidine | Antiviral | Varies in interaction profile with biological targets |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for pyrimidine-4,5-diamine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodology : this compound is typically synthesized via multi-step reactions starting with substituted pyrimidine precursors. For example, 6-chloro-N4-substituted derivatives are synthesized using palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Key steps include halogenation (e.g., introducing chlorine at position 6) followed by amination with ammonia or amine derivatives under controlled temperatures (60–100°C) in polar aprotic solvents like DMF or DMSO . Yield optimization involves adjusting stoichiometry, reaction time, and catalyst loading. Post-synthesis, purification via recrystallization or column chromatography ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- NMR : and NMR are critical for confirming the pyrimidine ring structure and substituent positions. For example, aromatic protons appear as singlet or doublet peaks in δ 7.5–8.5 ppm, while amine protons resonate at δ 5.0–6.0 ppm .
- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) monitors purity. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peaks at m/z 234.068 for the base compound) .
Q. How should this compound be stored to ensure stability, and what are its solubility properties?
- Methodology : Store in airtight, light-protected containers at 0–4°C to prevent degradation. The compound is freely soluble in water and methanol but insoluble in non-polar solvents like ether. For aqueous solutions, adjust pH to 3–4 (using HCl) to enhance stability .
Advanced Research Questions
Q. How can structural modifications at positions 4 and 5 of the pyrimidine ring enhance biological activity?
- Methodology : Introducing electron-donating groups (e.g., cyclopropyl or piperidine moieties) at position 4 improves receptor binding affinity. For instance, N4-cyclopropyl derivatives show enhanced selectivity for histamine H2 receptors due to steric and electronic effects. Computational docking studies (using software like AutoDock Vina) guide rational design by predicting binding interactions with target proteins . In vitro assays (e.g., radioligand binding) validate these predictions .
Q. What experimental strategies resolve contradictions in reported biological activity data for pyrimidine-4,5-diamine derivatives?
- Methodology : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:
- Standardize assays using validated cell lines (e.g., HEK293 for receptor studies).
- Perform dose-response curves (IC/EC) under controlled pH and temperature.
- Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. How do reaction intermediates and byproducts impact the scalability of this compound synthesis?
- Methodology : Continuous flow reactors minimize byproduct formation (e.g., dihalogenated impurities) by ensuring precise temperature and mixing control. Process analytical technology (PAT), such as in-line FTIR, monitors intermediate conversion in real time. For large-scale production, optimize solvent recovery (e.g., DMF recycling) and implement QbD (Quality by Design) principles to meet ICH guidelines .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize spills with 5% acetic acid, then absorb with vermiculite.
- Waste Disposal : Incinerate at >1000°C or treat with oxidizing agents (e.g., KMnO) to degrade amine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
